2-(4-piperidinyl)-Imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 |
InChI Key |
HHSFJTIMOSGEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Scientific Research Applications
The applications of imidazo[1,2-a]pyridine derivatives span a wide range of medicinal chemistry, demonstrating their potential as therapeutic agents . Imidazo[1,2-a]pyridine is a bicyclic 5-6 heterocyclic ring that is recognized as a valuable scaffold in drug discovery . Structural modifications of this scaffold are being explored to develop novel therapeutic agents and potential drug-like chemical libraries for biological screening .
Diverse Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Properties Imidazo[1,2-a]pyridine derivatives are investigated for their anticancer properties .
- Antimycobacterial Activity These compounds show potential in combating mycobacterial infections .
- Antileishmanial Effects They are also being studied for their ability to fight leishmaniasis .
- Anticonvulsant Properties Some derivatives exhibit anticonvulsant activity .
- Antimicrobial Activity Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties .
- Antiviral Activity These compounds are also being explored for their antiviral effects .
- Anti-inflammatory agents Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties .
Marketed Preparations
Several marketed drugs incorporate the imidazo[1,2-a]pyridine scaffold, such as zolimidine, zolpidem and alpidem .
Chemical Properties and Reactions
The imidazo[1,2-a]pyridine scaffold is involved in various chemical reactions, including BCl3-mediated reactions for C-N, C-S, and C-O bond formation . These reactions can lead to the synthesis of diverse products with good yields, making the scaffold versatile for creating new compounds .
Role as Kinase Inhibitors
Imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives are useful as inhibitors of Bruton's tyrosine kinase (Btk) . Therefore, they can be used for the treatment of autoimmune and inflammatory diseases caused by aberrant B-cell activation, including arthritis . Kinase inhibitors are valuable for modulating cellular function and are good targets for drug design .
Other Applications
Imidazopyridines have also demonstrated a range of applications, including:
Comparison with Similar Compounds
Substituent Type and Pharmacological Effects
Aryl vs. Heterocyclic Groups :
Bulk and Electronic Effects :
Data Tables
Table 1: Key Pharmacological Data of Selected Imidazo[1,2-a]pyridine Derivatives
Table 2: Structural Comparison of C-2 Substituted Derivatives
| Compound | Substituent | Key Properties |
|---|---|---|
| 2-(4-Piperidinyl) | Piperidinyl | Basic nitrogen, enhanced solubility |
| 2-(4-Bromophenyl) | Bromophenyl | Moderate fluorescence, antimicrobial |
| 2-Phenyl | Phenyl | Baseline fluorescence, limited activity |
| 2-(4-Chlorophenyl) | Chlorophenyl | Low fluorescence, electronic effects |
Research Findings and Implications
- Position-Specific Effects : C-3 substituents (e.g., morpholine) are optimal for COX-2 inhibition, while C-2 substituents (e.g., piperidinyl) may target CNS or enzyme systems like AChE .
- Synthetic Accessibility : Multicomponent reactions and C-H functionalizations enable efficient synthesis of diverse imidazo[1,2-a]pyridine derivatives, including 2-(4-piperidinyl) analogs .
Preparation Methods
Catalyst-Mediated Cyclization Using 2-Aminopyridine and Phenacyl Bromides
A widely adopted method for synthesizing imidazo[1,2-a]pyridines is the reaction of 2-aminopyridine with substituted phenacyl bromides, catalyzed by heterogeneous catalysts such as copper silicate. This method is notable for its operational simplicity, high yields, and catalyst recyclability.
- Catalyst: Copper silicate (10 mol%)
- Solvent: Ethanol (reflux)
- Reaction Time: 1.5 hours
- Yield: Up to 94% for model substrates
- Catalyst Recyclability: Catalyst can be recovered magnetically and reused up to 3 cycles with minor yield loss.
Catalyst Screening and Optimization
An extensive catalyst screening was performed for the model reaction of 2-aminopyridine with phenacyl bromide to optimize the yield of imidazo[1,2-a]pyridine derivatives. The results are summarized below:
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 8 | 45 |
| 2 | DBU | Ethanol | Reflux | 4 | 60 |
| 3 | NaHCO3 | Ethanol | Reflux | 6 | 65 |
| 4 | ZnO | Ethanol | Reflux | 4 | 72 |
| 5 | FeCl3 | Ethanol | Reflux | 4 | 75 |
| 6 | AlCl3 | Ethanol | Reflux | 3 | 69 |
| 7 | Copper silicate | Ethanol | Reflux | 1.5 | 94 |
Table 1: Catalyst screening for synthesis of imidazo[1,2-a]pyridine derivatives.
Copper silicate demonstrated superior catalytic efficiency, significantly reducing reaction time and increasing yield compared to other catalysts.
Solvent Effects
Solvent choice critically influences the reaction efficiency. Screening of solvents revealed:
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Dichloromethane | Moderate |
| 2 | Toluene | Moderate |
| 3 | Methanol | Improved |
| 4 | Acetonitrile | Improved |
| 5 | Ethanol | Best |
| 6 | Water | Poor |
Table 2: Solvent screening for imidazo[1,2-a]pyridine synthesis.
Ethanol at reflux conditions was optimal, balancing polarity and solubility, leading to highest yields.
Catalyst Loading Optimization
The impact of catalyst loading on yield was studied:
| Entry | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1 | 5 | 69 |
| 2 | 10 | 94 |
Table 3: Effect of copper silicate catalyst loading on yield.
A 10 mol% catalyst loading was optimal, providing high yield and efficient catalysis.
Scope of Substituted Phenacyl Bromides
The methodology was extended to various substituted phenacyl bromides to synthesize a series of imidazo[1,2-a]pyridine derivatives, including those bearing electron-donating and electron-withdrawing groups, demonstrating the method's versatility.
| Substrate (Phenacyl Bromide) | Product Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| 4-Methoxyphenacyl bromide | 89 | 132-134 | 1H NMR, IR, MS |
| 4-Nitrophenacyl bromide | 95 | 203-207 | 1H NMR, IR, MS |
Table 4: Representative yields and characterization data for substituted imidazo[1,2-a]pyridines.
Detailed Synthetic Procedure
- Mix equimolar amounts of 2-aminopyridine and substituted phenacyl bromide in ethanol.
- Add copper silicate catalyst (10 mol%).
- Reflux the mixture for 1.5 hours.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Upon completion, filter to recover catalyst.
- Pour reaction mixture into crushed ice to precipitate product.
- Purify by recrystallization from hot ethanol.
- Confirm structure by melting point, 1H NMR, IR, and mass spectrometry.
Mechanistic Insights
The reaction mechanism likely proceeds via nucleophilic attack of the amino group of 2-aminopyridine on the α-bromo carbonyl compound, followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system. Copper silicate catalysis facilitates this cyclization by activating the carbonyl and stabilizing intermediates, thus accelerating the reaction under mild conditions.
Alternative Metal-Free Methods
Recent literature also reports metal-free synthetic routes for imidazo[1,2-a]pyridines involving base-mediated intramolecular amidation and thiophenol insertion, offering mild and environmentally benign alternatives. These methods, however, have been less explored for 2-(4-piperidinyl) substitution specifically but provide a framework for future development.
Summary Table of Key Preparation Methods for 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical condensation with phenacyl bromide | Copper silicate | Ethanol | Reflux | 1.5 | Up to 94 | Recyclable catalyst, eco-friendly |
| Metal-free base-mediated amidation | KOH or base | Ambient | RT | Variable | Moderate | Mild, eco-friendly, less explored |
| Lewis acid catalysis (FeCl3, ZnO, AlCl3) | FeCl3, ZnO, AlCl3 | Ethanol | Reflux | 3-4 | 69-75 | Less efficient than Cu silicate |
Q & A
Q. What are the conventional and innovative synthesis methods for 2-(4-piperidinyl)-imidazo[1,2-a]pyridine derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(4-piperidinyl) variants, employs both traditional and modern strategies. Conventional methods include condensation reactions (e.g., between 2-aminopyridines and α-haloketones) and multicomponent reactions (MCRs) using aldehydes, alkynes, and boronic acids . Recent innovations focus on catalyst-free protocols , such as the eco-friendly MCR using glyoxylic acid and boronic acids under mild conditions (100°C in DMF), which avoids costly catalysts and simplifies purification . For piperidinyl-substituted derivatives, Mannich reactions are critical for introducing substituents at the C-3 position, where morpholine or phenylamino groups enhance selectivity in biological assays .
Q. How can functionalization at the C-3 position of imidazo[1,2-a]pyridine be optimized for biological activity?
Functionalization at C-3 is pivotal for modulating biological activity. A methodological approach involves:
- Mannich base introduction : Substituting C-3 with morpholine rings (via Mannich reactions) improves COX-2 inhibitory activity (IC50 = 0.07 μM, selectivity index = 217.1) .
- Phenylamino substitution : Replacing Mannich bases with phenylamino groups allows exploration of electronic effects. For example, electron-withdrawing groups on the phenyl ring can enhance receptor binding .
- Thioalkylation : Introducing thioalkyl groups via nucleophilic substitution with isothiouronium salts enables C–S bond formation, though this may not always translate to bioactivity (e.g., no observed antibacterial activity in some cases) .
Advanced Research Questions
Q. How do structural modifications of this compound influence antitumor activity?
Antitumor activity is highly structure-dependent:
- Substituent size and polarity : Bulky, polar groups at C-3 (e.g., sulfonyl or morpholine) enhance kinase inhibition (e.g., CDK, VEGFR) by improving target binding .
- Piperidinyl positioning : The 4-piperidinyl group’s spatial orientation affects membrane permeability and interaction with hydrophobic enzyme pockets. Computational docking studies are recommended to optimize this .
- Fluorophore integration : Adding diaryl groups at C-3/C-5 creates tunable fluorophores, enabling real-time tracking of drug-target interactions via emission wavelength shifts (e.g., 450–600 nm) .
Q. What methodologies address contradictory data in biological activity studies?
Contradictions often arise from assay conditions or substituent effects:
- Antibacterial inactivity despite C–S bonding : In 2-thiosubstituted derivatives, lack of activity may stem from poor bacterial membrane penetration. Mitigation strategies include:
- COX-2 selectivity variations : Discrepancies in IC50 values between analogs can be resolved through molecular dynamics simulations to assess binding pocket interactions .
Q. How can catalyst selection impact the scalability of imidazo[1,2-a]pyridine synthesis?
Catalyst choice balances efficiency and practicality:
- Copper-catalyzed three-component coupling (TCC) : Enables one-pot synthesis of zolpidem analogs from 2-aminopyridines, aldehydes, and alkynes with high atom economy .
- Catalyst-free MCRs : Eliminate metal contamination, critical for pharmaceutical applications, but may require longer reaction times (12–24 hours) .
- Palladium-catalyzed C–H amination : Useful for fluorophore synthesis but limited by catalyst cost and air sensitivity .
Q. What strategies enhance the fluorescence properties of imidazo[1,2-a]pyridines for bioimaging?
Emission tuning relies on electronic effects:
- C-5 aryl groups : Electron-withdrawing substituents (e.g., –NO2) lower LUMO levels, red-shifting emission. For example, nitro groups increase λmax by ~50 nm .
- C-3 aryl groups : Electron-donating groups (e.g., –OMe) raise HOMO levels, enabling decoupled HOMO-LUMO tuning. Combined C-3/C-5 modifications achieve emission across 450–600 nm .
- Solvatochromic studies : Assess polarity-dependent shifts to optimize probe performance in biological matrices .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
